BenchChemオンラインストアへようこそ!

GSK-J2 sodium salt

JMJD3 inhibitor KDM6B negative control

GSK-J2 sodium salt is the critical negative control for GSK-J1, a selective JMJD3/UTX inhibitor. Unlike GSK-J1 (IC₅₀ 60 nM), GSK-J2 exhibits minimal activity (IC₅₀ >100 µM), ensuring observed phenotypes are specific. This sodium salt form enhances solubility for cell-based assays. Procure to validate your GSK-J1 findings and control for off-target effects.

Molecular Formula C22H23N5NaO2
Molecular Weight 412.4 g/mol
Cat. No. B2356870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J2 sodium salt
Molecular FormulaC22H23N5NaO2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
InChIInChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
InChIKeyLFPRQFGWKMRKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J2 Sodium Salt for JMJD3 Inhibition Studies: A Verified Negative Control Reagent


GSK-J2 sodium salt is a pyridine regio-isomer of the selective JMJD3/UTX (KDM6) inhibitor GSK-J1 [1]. While GSK-J1 potently inhibits histone H3K27 demethylase activity with an IC₅₀ of 60 nM against human JMJD3, GSK-J2 exhibits minimal inhibitory activity (IC₅₀ > 100 µM) [1]. This dramatic difference in potency, coupled with the identical molecular framework, establishes GSK-J2 as an essential negative control compound for validating the specificity of phenotypic effects observed with GSK-J1. The sodium salt form enhances aqueous solubility, facilitating its use in a wide range of cell-based and biochemical assays.

Why Substituting GSK-J2 Sodium Salt with Generic JMJD3 Inhibitors Compromises Experimental Rigor


The GSK-J series represents a structurally matched set of compounds designed for rigorous target validation. GSK-J2 is not merely an inactive analog; it is a precise regio-isomer of GSK-J1 that differs only in the position of a single nitrogen atom in the pyridine ring [1]. This subtle change disrupts the compound's ability to chelate the catalytic metal ion, resulting in a >1,600-fold reduction in JMJD3 inhibitory potency [2]. Using alternative negative controls—such as vehicle-only treatments, unrelated inactive compounds, or structurally distinct KDM6 inhibitors—fails to control for potential off-target effects arising from the GSK-J1 chemical scaffold. Consequently, procurement of the specific inactive isomer GSK-J2 is critical for researchers aiming to attribute observed cellular or biochemical phenotypes directly to JMJD3/UTX inhibition by GSK-J1 or its prodrug GSK-J4.

Quantitative Evidence Supporting the Selection of GSK-J2 Sodium Salt for JMJD3/UTX Studies


GSK-J2 Exhibits >1,600-fold Lower JMJD3 Inhibitory Potency than GSK-J1 in Cell-Free Assays

In direct head-to-head comparison using a histone demethylase AlphaScreen assay, GSK-J2 demonstrates negligible inhibition of human JMJD3 (IC₅₀ > 100 µM), whereas its active isomer GSK-J1 exhibits potent inhibition with an IC₅₀ of 0.06 µM (60 nM) [1]. This represents a >1,600-fold difference in potency.

JMJD3 inhibitor KDM6B negative control histone demethylase AlphaScreen assay

GSK-J2 Demonstrates Differential Weak Activity Against KDM6A vs. KDM6B, Defining an Assay Window

While GSK-J2 is generally inactive against the KDM6 family, it displays a measurable difference in residual activity between the two paralogs. Its IC₅₀ against KDM6B (JMJD3) is reported as >100 µM, but against KDM6A (UTX), a specific IC₅₀ of 49 µM has been observed [1]. This is in stark contrast to GSK-J1, which potently inhibits both enzymes with IC₅₀ values of 0.028 µM and 0.053 µM, respectively [2].

KDM6A UTX selectivity profiling histone demethylase IC50

GSK-J2 Sodium Salt Exhibits Superior Cellular Uptake Compared to Its Active Counterpart GSK-J1 in Macrophages

In human primary macrophages treated with 30 µM of each compound for 1 hour, the intracellular concentration of GSK-J2 reached 7.8 ± 1.6 µM, compared to only 1.6 ± 1.6 µM for GSK-J1 [1]. This represents a ~4.9-fold higher cellular accumulation of the inactive isomer.

cellular permeability macrophage uptake negative control in vitro model

The Sodium Salt Form of GSK-J2 Provides Enhanced Aqueous Solubility for Flexible Assay Formulation

GSK-J2 sodium salt (MW ~412.4 g/mol) demonstrates improved solubility in commonly used solvents compared to its free acid counterpart. It achieves solubility of 30 mg/mL in DMF, DMSO, and ethanol . While specific quantitative aqueous solubility data is limited, the sodium salt form is widely recognized to enhance aqueous solubility for in vitro assays.

solubility formulation DMSO in vitro reagent preparation

Validated Application Scenarios for GSK-J2 Sodium Salt in Epigenetics Research


Validating JMJD3-Dependent Phenotypes in Macrophage Inflammation Models

In studies examining the role of JMJD3 in pro-inflammatory cytokine production, GSK-J2 sodium salt serves as the essential negative control for GSK-J1. As demonstrated in primary human macrophages, treatment with 30 µM GSK-J2 does not inhibit JMJD3 (IC₅₀ > 100 µM) [1] and achieves robust intracellular levels (7.8 µM) [2]. This ensures that any reduction in TNF-α or other inflammatory mediators observed with GSK-J1 is not due to non-specific compound effects, thereby validating JMJD3's role in the inflammatory response [3].

Confirming Target Engagement in Chemical Proteomics and Cellular Thermal Shift Assays (CETSA)

For experiments using immobilized GSK-J1 to pull down JMJD3 and UTX from cell lysates, GSK-J2 is the mandatory negative control. Chemical proteomics data shows that immobilized GSK-J1, but not GSK-J2, specifically captures the target demethylases [1]. Researchers procuring GSK-J2 for CETSA or similar target engagement studies can confidently attribute thermal stabilization of JMJD3/UTX to GSK-J1 binding when no shift is observed with the inactive isomer.

Differentiating KDM6A (UTX) from KDM6B (JMJD3) Activity in Cell-Based Assays

The differential weak activity of GSK-J2 against KDM6A (IC₅₀ = 49 µM) versus KDM6B (IC₅₀ > 100 µM) [1] provides a unique tool for researchers studying the distinct roles of these paralogs. By using GSK-J2 at concentrations between these two IC₅₀ values (e.g., 10-30 µM), scientists can ensure that any observed phenotype is not due to weak inhibition of UTX, while still maintaining a robust negative control window for JMJD3. This is particularly relevant in cancer biology, where UTX and JMJD3 often have opposing or distinct functions.

Establishing In Vivo Control Arms with GSK-J5 Prodrug

For animal studies investigating the therapeutic potential of JMJD3 inhibition, the prodrug GSK-J5 (which hydrolyzes to release GSK-J2 in vivo) serves as the direct pharmacokinetic control for the active prodrug GSK-J4 [1]. Procuring GSK-J2 sodium salt is the first step for researchers who intend to synthesize or utilize GSK-J5, as it provides the parent compound for validation of the prodrug's inactive status in preliminary in vitro experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-J2 sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.